molecular formula C17H16N2O7 B569687 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity) CAS No. 89267-43-6

5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity)

Cat. No.: B569687
CAS No.: 89267-43-6
M. Wt: 360.3 g/mol
InChI Key: URTGKNDSXSLLRZ-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid, also known as a Nitrendipine Impurity, is a chemical compound that is often encountered as a byproduct in the synthesis of nitrendipine. Nitrendipine is a calcium channel blocker used in the treatment of hypertension. The presence of impurities like this one can affect the efficacy and safety of the pharmaceutical product, making it important to understand its properties and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by a series of functional group transformations including esterification, hydroxymethylation, and methylation. Each step requires specific reagents and conditions, such as acidic or basic catalysts, controlled temperatures, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Industrial production also involves rigorous quality control measures to ensure that the impurity levels are within acceptable limits.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as an intermediate in organic synthesis. Researchers explore its behavior under different conditions to develop new synthetic routes and improve existing ones.

Biology

In biological research, the compound’s effects on cellular processes are investigated. It may be used in studies related to drug metabolism and the identification of potential side effects of nitrendipine.

Medicine

While the compound itself is not used therapeutically, understanding its properties helps in the development of safer and more effective pharmaceuticals. It is crucial in the quality control of nitrendipine production.

Industry

In the pharmaceutical industry, this compound is monitored as an impurity. Its presence and concentration are controlled to ensure the safety and efficacy of the final product.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily related to its chemical structure. The nitro group and other functional groups interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nitrendipine: The parent compound, used as a calcium channel blocker.

    Other Nitrendipine Impurities: Various byproducts formed during the synthesis of nitrendipine.

    Related Nicotinic Acids: Compounds with similar structures but different functional groups.

Uniqueness

What sets 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid apart is its specific combination of functional groups, which influences its reactivity and behavior in different environments. This uniqueness is important for understanding its role as an impurity and its potential impact on the quality of nitrendipine.

Properties

CAS No.

89267-43-6

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

5-ethoxycarbonyl-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O7/c1-3-26-17(23)13-9(2)18-12(8-20)15(16(21)22)14(13)10-5-4-6-11(7-10)19(24)25/h4-7,20H,3,8H2,1-2H3,(H,21,22)

InChI Key

URTGKNDSXSLLRZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(N=C1C)CO)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)CO)C

Synonyms

2-(Hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-5-ethyl Ester 3,5-Pyridinedicarboxylic Acid;  2-Hydroxy-dehydronitrendipine 3-Caboxylate;  5-Carboxy-6-hydroxymethyl-dehydronitrendipine

Origin of Product

United States

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